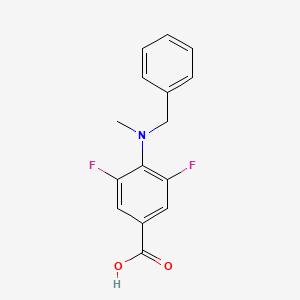

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[benzyl(methyl)amino]-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO2/c1-18(9-10-5-3-2-4-6-10)14-12(16)7-11(15(19)20)8-13(14)17/h2-8H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNHHHWZKYKLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Design of a Modern Medicinal Chemistry Building Block

An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Privileged Scaffold for Kinase Inhibitor Development

This compound is a synthetic organic compound that has emerged as a molecule of significant interest for researchers in drug discovery, particularly in the domain of oncology.[1][2] While not an end-product therapeutic itself, it represents a highly strategic and privileged molecular scaffold—a pre-designed building block engineered for the efficient synthesis of targeted therapies. Its structure is a deliberate convergence of three key medicinal chemistry motifs: a benzoic acid core, vicinal fluorine substituents, and a sterically defined tertiary amine.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[3] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its biological target.[3][4] When applied to the versatile benzoic acid framework, these fluorine atoms serve to modulate the acidity (pKa) of the carboxyl group and create unique electronic environments that can be exploited for enhanced protein-ligand interactions.[3]

This technical guide provides a comprehensive overview of this compound, intended for medicinal chemists, pharmacologists, and drug development scientists. We will dissect its molecular architecture, propose a detailed synthetic pathway grounded in established chemical principles, and explore its primary application as an intermediate in the development of next-generation kinase inhibitors.

Physicochemical Properties and Structural Analysis

The identity and core properties of the molecule are summarized below. These data are foundational for its use in synthesis, enabling accurate molar calculations, predicting solubility, and informing the selection of appropriate analytical techniques for characterization.

| Property | Value | Source(s) |

| CAS Number | 1404196-20-8 | [5][6][7][8] |

| Molecular Formula | C₁₅H₁₃F₂NO₂ | [6][7] |

| Molecular Weight | 277.27 g/mol | [5][6] |

| Canonical SMILES | CN(Cc1ccccc1)c1c(F)cc(cc1F)C(=O)O | [6] |

| Purity (Typical) | ≥95% | [5] |

| Physical Form | Solid | [9] |

| Storage | Room temperature, sealed, dry | [2] |

Rationale for Analytical Characterization

Validation of the structure and purity of this compound is critical. A multi-technique approach is required, with each method providing orthogonal, confirmatory data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is used to confirm the presence and connectivity of hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on both the difluorophenyl and benzyl rings, a singlet for the N-methyl group, a singlet for the benzylic (N-CH₂) protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR : Confirms the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with C-F coupling visible), the benzylic carbon, and the methyl carbon.

-

¹⁹F NMR : This is essential for confirming the fluorine substitution. Due to the molecule's symmetry, a single resonance is expected for the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₁₅H₁₃F₂NO₂).

-

High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity. When coupled with a UV detector, it can quantify the compound relative to any starting materials or by-products.

Retrosynthesis and Proposed Synthetic Workflow

While specific, peer-reviewed syntheses for this exact molecule are not publicly detailed, a robust and logical synthetic route can be designed based on well-established organic chemistry transformations. The most efficient strategy involves the sequential N-alkylation of a commercially available, advanced intermediate: 4-Amino-3,5-difluorobenzoic acid.

The retrosynthetic analysis breaks the target molecule down into simpler, more readily available precursors.

This approach prioritizes a reliable pathway using the commercially available 4-Amino-3,5-difluorobenzoic acid (CAS 500577-99-1).[9][10] A key strategic consideration is the protection of the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to N-alkylation. This prevents the acidic proton from interfering with the basic conditions typically used for alkylation and avoids potential side reactions.

Detailed Experimental Protocol

This proposed three-step protocol is designed for execution by trained organic chemists in a controlled laboratory setting.

Step 1: Protection via Fischer Esterification

-

Objective : To convert the carboxylic acid to a methyl ester, protecting it from the basic conditions of subsequent steps.

-

Procedure :

-

Suspend 4-Amino-3,5-difluorobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-3,5-difluorobenzoate.

-

Step 2: N-Benzylation

-

Objective : To introduce the benzyl group onto the primary amine.

-

Procedure :

-

Dissolve the ester from Step 1 (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a mild base.

-

Add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (50-60 °C) for 8-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product via flash column chromatography to isolate Methyl 4-(benzylamino)-3,5-difluorobenzoate.

-

Step 3: N-Methylation

-

Objective : To add the methyl group to the secondary amine, forming the final tertiary amine.

-

Procedure :

-

Dissolve the product from Step 2 (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash, dry, and concentrate to yield the crude Methyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate.

-

Step 4: Deprotection via Saponification

-

Objective : To hydrolyze the methyl ester back to the carboxylic acid.

-

Procedure :

-

Dissolve the crude ester from Step 3 in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until the reaction is complete by TLC.

-

Concentrate the mixture to remove THF.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

-

Application in Kinase Inhibitor Design

The primary value of this molecule lies in its utility as a scaffold for developing kinase inhibitors.[1] Kinases are a class of enzymes that catalyze the transfer of phosphate groups, a fundamental process in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The structure of this compound is tailored to interact with the ATP-binding pocket of many kinases, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

-

The Carboxylic Acid : This group can be used as a handle for further chemical modification (e.g., amide bond formation) to link the scaffold to other pharmacophores that target different regions of the kinase.

-

The N-Benzyl-N-methylamino Group : This moiety is designed to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. The nitrogen atom can act as a hydrogen bond acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions.[1]

-

The Difluoro Substituents : The fluorine atoms are not merely passive elements. They enhance target affinity and can improve metabolic stability.[1] Their electron-withdrawing nature also modulates the basicity of the nearby tertiary amine, fine-tuning its potential for hydrogen bonding.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate laboratory precautions.

-

Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a mere collection of atoms; it is a product of rational drug design principles. Its architecture is a testament to the modern approach of creating sophisticated, "ready-to-use" building blocks that accelerate the discovery of targeted therapeutics. The strategic placement of fluorine atoms and the conformationally-aware N-benzyl-N-methylamino group make it a high-value scaffold, particularly for the synthesis of kinase inhibitors. Understanding its synthesis, characterization, and the rationale behind its design empowers researchers to fully leverage its potential in developing novel treatments for a range of diseases.

References

-

a) Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate. [Link]

-

4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135 | 1404196-20-8 | C15H13F2NO2. Appchem. [Link]

-

N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. [Link]

- Method for the production of benzoic acid derivatives fluorinated on the nucleus.

-

One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. Semantic Scholar. [Link]

- Process for the preparation of fluorinated benzoic acids.

-

This compound. Suzhou Health Chemicals Co.. [Link]

-

(PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

-

The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. ACS Publications. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

Sources

- 1. This compound;CAS No.:1404196-20-8 [chemshuttle.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 9. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]

- 10. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid: A Core Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a difluorinated benzoic acid core coupled with a benzyl(methyl)amino substituent, positions it as a valuable building block in the design of targeted therapeutics. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties such as melting point and solubility are not widely published, the provided information is based on data from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 1404196-20-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃F₂NO₂ | [3] |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | ≥95% (as offered by suppliers) | [2][4] |

Synthesis

The synthesis would likely commence with 4-amino-3,5-difluorobenzoic acid, which can be prepared from 4-amino-3,5-difluorobenzonitrile.[5] The subsequent steps would involve the sequential N-methylation and N-benzylation of the amino group. The exact order of these steps and the specific reagents and conditions would require experimental optimization.

Postulated Synthetic Workflow

Caption: Postulated synthetic pathway for this compound.

Detailed Protocol for Precursor Synthesis: 4-amino-3,5-difluorobenzoic acid[5]

-

Reaction Setup: In a round-bottom flask, suspend 4-amino-3,5-difluorobenzonitrile in a 1 M solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux and maintain for 24 hours.

-

Acidification: Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is approximately 1. This will precipitate the product as a hydrochloride salt.

-

Extraction: Dissolve the salt in ethyl acetate.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3,5-difluorobenzoic acid.

Pharmacological Significance: A Building Block for Kinase Inhibitors

This molecule is primarily recognized for its potential as a scaffold in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The difluorinated benzoic acid moiety can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases. The benzyl(methyl)amino group provides a vector for further chemical modification to enhance potency and selectivity for specific kinase targets.[6]

Potential Kinase Targets: EGFR and VEGFR

Commercial suppliers have highlighted its application in the optimization of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

-

EGFR: A key driver of cell proliferation, survival, and migration. Its aberrant activation is a common feature in non-small cell lung cancer and other epithelial tumors.[4][7]

-

VEGFR: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

EGFR Signaling Pathway

Caption: Key steps in the VEGFR signaling pathway promoting angiogenesis.

Analytical Characterization

Comprehensive analytical data for this compound is not widely published. However, standard analytical techniques would be employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method for a similar compound, methyl 4-aminobenzoate, utilizes a C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural elucidation. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the difluorophenyl and benzyl groups, as well as signals for the methyl and methylene protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected exact mass would be approximately 277.0914 g/mol .

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for screening compounds for kinase inhibitory activity.

Cell Proliferation Assay (MTT Assay) - Conceptual Protocol

-

Cell Seeding: Plate cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or its derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

This compound is a promising chemical entity for the development of novel kinase inhibitors. Its difluorinated core provides a robust anchor for binding to the kinase hinge region, while the benzyl(methyl)amino group offers a modifiable handle for optimizing potency and selectivity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential in oncology and other diseases driven by aberrant kinase signaling.

References

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... Retrieved from [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

-

Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]

-

Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Patyk-Kaźmierczak, E., Kaźmierczak, M., & Grzesiak, J. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 2. This compound [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound;CAS No.:1404196-20-8 [chemshuttle.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 9. medium.com [medium.com]

- 10. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Structural Elucidation of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid, a substituted aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere listing of procedures, this guide delves into the causal reasoning behind the selection of specific experiments, the anticipated spectral features, and the logical workflow for piecing together disparate data points to achieve unambiguous structural confirmation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Analytical Challenge

The molecule this compound (Molecular Formula: C₁₅H₁₃F₂NO₂, Molecular Weight: 277.27 g/mol [1][2]) presents a unique structural puzzle. Its architecture combines a difluorinated benzoic acid core, a tertiary amine, and a benzyl group. The successful elucidation of this structure hinges on the strategic application of modern analytical techniques capable of probing specific aspects of the molecule. The presence of fluorine atoms, for instance, makes ¹⁹F NMR an exceptionally powerful tool.[3][4] Similarly, the N-benzyl-N-methylamino moiety is expected to yield characteristic fragmentation patterns in mass spectrometry.[5][6][7]

This guide will systematically deconstruct the molecule and detail the expected analytical signatures from each key technique, providing a robust roadmap for its characterization.

The Integrated Analytical Workflow

A holistic approach is paramount for the unambiguous structural determination of novel or complex small molecules.[8][9] Our strategy integrates three core analytical pillars: Mass Spectrometry for molecular mass and fragmentation, NMR Spectroscopy for mapping the carbon-hydrogen-fluorine framework, and FTIR Spectroscopy for functional group identification.

Caption: Integrated workflow for the structural elucidation of small molecules.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry serves as the initial and foundational analytical step, providing the molecular weight and elemental composition, which are critical constraints for any proposed structure.[8][10] For a compound of this nature, high-resolution mass spectrometry (HRMS) is indispensable.[11][12]

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS techniques like Time-of-Flight (TOF) or Orbitrap provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula from the measured accurate mass.[10][11] This is the first line of validation for the compound's identity.

Expected Data: The protonated molecule [M+H]⁺ is expected. The theoretical accurate mass for C₁₅H₁₄F₂NO₂⁺ is 278.0983. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would strongly support the proposed molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₃F₂NO₂ |

| Nominal Mass [M] | 277 |

| Monoisotopic Mass [M] | 277.0911 |

| Protonated Ion [M+H]⁺ | C₁₅H₁₄F₂NO₂⁺ |

| Theoretical m/z [M+H]⁺ | 278.0983 |

Tandem Mass Spectrometry (MS/MS)

Causality of Choice: Tandem MS is crucial for gaining structural insights by analyzing the fragmentation patterns of a selected precursor ion, in this case, the protonated molecule at m/z 278.0983.[10][13] The fragmentation pathways are governed by the chemical stability of the bonds and resulting fragments. For N-benzylated amines, cleavage of the benzylic C-N bond is a common and energetically favorable fragmentation pathway.[5][6][7][14]

Proposed Fragmentation Pathway: The primary fragmentation is anticipated to be the heterolytic cleavage of the C-N bond connecting the benzyl group to the nitrogen atom. This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.05. Another significant fragmentation could involve the loss of the entire benzyl-methyl-amine group, leading to a difluorobenzoic acid-related fragment.

Caption: Proposed primary fragmentation pathways for protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (Positive ESI Mode):

-

Full Scan (MS1): Scan range m/z 50-500 to detect the precursor ion.

-

Tandem MS (MS2): Isolate the precursor ion at m/z 278.1 and subject it to collision-induced dissociation (CID) with normalized collision energy of 20-40 eV. Acquire product ion spectra.

-

Multinuclear NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[15][16][17] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.

¹H NMR Spectroscopy

Causality of Choice: Proton NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.[18]

Expected ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are acidic and typically appear as a broad singlet at a very downfield shift.[19] |

| 7.20 - 7.40 | Multiplet | 5H | Benzyl Ar-H | Protons of the unsubstituted benzyl ring. |

| ~7.10 | Triplet | 1H | Ar-H (H-2/H-6) | The single aromatic proton on the difluorobenzoic acid ring will be coupled to the two adjacent fluorine atoms, likely resulting in a triplet. |

| ~4.50 | Singlet | 2H | -CH₂- | Benzylic protons adjacent to the nitrogen atom. |

| ~3.00 | Singlet | 3H | -N-CH₃ | Methyl protons on the nitrogen atom. |

¹⁹F NMR Spectroscopy

Causality of Choice: ¹⁹F NMR is highly sensitive and offers a large chemical shift dispersion, making it an excellent probe for fluorinated compounds.[3][4][20] The two fluorine atoms in the target molecule are chemically equivalent due to symmetry, which should simplify the spectrum.

Expected ¹⁹F NMR Spectral Data (Predicted, 376 MHz, ¹H-decoupled, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -120 to -140 | Singlet | Ar-F | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.[21][22] |

¹³C NMR Spectroscopy

Causality of Choice: ¹³C NMR reveals the number of unique carbon environments. Proton-decoupled spectra simplify the analysis to a series of single lines for each carbon.

Expected ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | Carboxylic acid carbonyl carbon. |

| ~155 (d, ¹JCF) | C-F | Aromatic carbons directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~137 | Benzyl C (ipso) | Quaternary carbon of the benzyl group attached to the nitrogen. |

| ~129 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~128 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~127 | Benzyl CH | Aromatic CH carbons of the benzyl group. |

| ~125 (t, ²JCF) | C-N | Quaternary aromatic carbon bonded to nitrogen, showing coupling to two fluorine atoms. |

| ~115 (t, ²JCF) | C-COOH | Quaternary aromatic carbon bonded to the carboxylic acid, showing coupling to two fluorine atoms. |

| ~110 (t, ³JCF) | Ar-CH | Aromatic CH carbon on the difluorobenzoic acid ring, showing coupling to two fluorine atoms. |

| ~55 | -CH₂- | Benzylic carbon. |

| ~40 | -N-CH₃ | N-methyl carbon. |

2D NMR Experiments for Connectivity Confirmation

Causality of Choice: While 1D NMR spectra suggest the structure, 2D NMR experiments like HSQC and HMBC provide definitive proof of connectivity.[23]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals for the -CH₂- and -N-CH₃ groups to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. Key expected correlations include:

-

The benzylic -CH₂- protons to the N-methyl carbon and the benzyl ring carbons.

-

The N-methyl protons to the benzylic carbon and the C-N carbon of the difluorobenzoic acid ring.

-

The aromatic proton (H-2/H-6) to the C-F, C-COOH, and C-N carbons.

-

Caption: Workflow for structural confirmation using NMR spectroscopy.

FTIR Spectroscopy: Functional Group Fingerprinting

Causality of Choice: FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[24] For the target compound, FTIR will confirm the presence of the carboxylic acid and aromatic rings.

Expected FTIR Absorption Bands: Based on the known spectra of substituted benzoic acids, the following characteristic absorption bands are expected.[25][26][27]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-N stretch | Aryl-Amine |

| ~1100 | C-F stretch | Aryl-Fluoride |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, requiring no special preparation.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Conclusion: Synthesizing the Evidence for Final Confirmation

The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of complementary data from multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. Tandem MS provides key fragmentation data consistent with the proposed N-benzyl structure. FTIR confirms the presence of the required functional groups. Finally, a full suite of 1D and 2D NMR experiments, including the crucial ¹⁹F NMR, provides the definitive and unambiguous map of the atomic connectivity, confirming the substitution pattern on the aromatic ring and the overall molecular architecture. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement in all fields of chemical research and development.

References

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.

- Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products. (n.d.). National Institutes of Health.

- Deschamps, E., & Calabrese, V. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061.

- A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. (n.d.). Benchchem.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(1), 23-35.

-

Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023). MDPI. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Royal Society of Chemistry. Retrieved from [Link]

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Sungkyunkwan University.

- Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.

- This compound. (n.d.). CymitQuimica.

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

- Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 7(1), 60-65.

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. Retrieved from [Link]

- Gong, X., et al. (2025). Mass Spectrometry Techniques for Pharmaceutical Analysis Without Sample Pretreatment. ResearchGate.

-

Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3139-3145. Retrieved from [Link]

- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.

- 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. (n.d.). Appchem.

-

Richel, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 39(8), 925-933. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2010). PubMed Central. Retrieved from [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). ScienceDirect.

- Calculation of Fluorine and Nitrogen NMR Properties. (2021). La Trobe University.

-

NMR Spectroscopy of N, P and F - atoms (CHE). (2015). YouTube. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2004). ResearchGate. Retrieved from [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]

- This compound. (n.d.). Suzhou Health Chemicals Co..

- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. (n.d.). Benchchem.

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (2019). ResearchGate. Retrieved from [Link]

-

Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (2020). PubMed. Retrieved from [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2020). PubMed Central. Retrieved from [Link]

-

What is the IR spectrum of benzoic acid? How is it determined?. (2016). Quora. Retrieved from [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]

- Dexamethasone INT Oral Solution 1mg/mL Bottle 30mL Each 2770062. (n.d.). Henry Schein.

-

Dexamethasone INT Oral Solution 1mg/mL Bottle 30mL Each 2770062. (n.d.). Henry Schein. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.skku.edu [pure.skku.edu]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis [mdpi.com]

- 13. Advanced mass spectrometry-based methods for the analysis of conformational integrity of biopharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 16. jchps.com [jchps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 23. pubs.acs.org [pubs.acs.org]

- 24. quora.com [quora.com]

- 25. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. researchgate.net [researchgate.net]

- 27. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Strategic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—are highly sought after. Within this context, 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS 1404196-20-8) emerges as a compound of significant interest. Its structure thoughtfully combines a difluorinated benzoic acid moiety with a sterically constrained tertiary amine, presenting a versatile platform for the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and its compelling potential as a core component in the design of next-generation kinase inhibitors, particularly targeting key players in oncology like EGFR and VEGFR.[1]

Physicochemical & Structural Attributes

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1404196-20-8 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₃F₂NO₂ | [4][5] |

| Molecular Weight | 277.27 g/mol | [3][4] |

| Purity | Typically ≥95% | [3] |

| Appearance | Expected to be a solid | |

| Storage | Room temperature, in a dark, inert atmosphere | [6] |

Strategic Synthesis Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 4-Amino-3,5-difluorobenzoic Acid (Intermediate C)

This protocol is adapted from a documented procedure for a similar synthesis.[7][8]

-

Cyanation: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully add aqueous ammonia to the reaction mixture and filter.

-

Extract the filtrate with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-amino-3,5-difluorobenzonitrile.

-

Hydrolysis: Treat the crude nitrile (1 eq.) with a 1 M aqueous solution of sodium hydroxide.

-

Heat the solution to reflux for 24 hours.

-

Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1 to precipitate the product as its hydrochloride salt.

-

Dissolve the salt in ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-amino-3,5-difluorobenzoic acid.[7]

Part 2: N-Methylation of 4-Amino-3,5-difluorobenzoic Acid (Intermediate D)

A plausible approach for selective mono-N-methylation is reductive amination.

-

Reaction Setup: Dissolve 4-amino-3,5-difluorobenzoic acid (1 eq.) in a suitable solvent such as aqueous acetic acid.

-

Add aqueous formaldehyde (1.1 eq.) to the solution.

-

Introduce a reducing agent, such as zinc dust, portion-wise while monitoring the reaction temperature.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture to remove any remaining zinc. Adjust the pH of the filtrate to precipitate the crude product.

-

The crude 4-(methylamino)-3,5-difluorobenzoic acid can be purified by recrystallization.

Part 3: N-Benzylation to Yield the Final Product (E)

The final step involves the benzylation of the secondary amine.

-

Reaction: Suspend 4-(methylamino)-3,5-difluorobenzoic acid (1 eq.) and potassium carbonate (2-3 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete.

-

Purification: After cooling, filter the mixture to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization: A Spectroscopic Profile

As no published spectra for the target compound are available, the following tables provide predicted data based on the analysis of its constituent functional groups and structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad singlet | 1H | -COOH | Carboxylic acid protons are typically highly deshielded and exchangeable. |

| ~7.30-7.45 | Multiplet | 5H | Ar-H (benzyl) | Protons of the monosubstituted benzyl ring. |

| ~7.20 | Doublet | 2H | Ar-H (benzoic acid) | Aromatic protons on the difluorobenzoic acid ring, split by the ortho fluorine atoms. |

| ~4.50 | Singlet | 2H | -CH₂ -Ph | Benzylic protons adjacent to the nitrogen atom. |

| ~3.00 | Singlet | 3H | -N-CH₃ | Methyl protons attached to the nitrogen. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | -C OOH | Carboxylic acid carbonyl carbon. |

| ~155.0 (dd) | C -F | Aromatic carbons directly bonded to fluorine, showing characteristic carbon-fluorine coupling. |

| ~138.0 | Quaternary C (benzyl) | The ipso-carbon of the benzyl ring. |

| ~130.0 | Quaternary C (benzoic acid) | The carbon bearing the carboxylic acid group. |

| ~129.0 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~128.0 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~127.5 | C H (benzyl) | Aromatic CH carbons of the benzyl ring. |

| ~115.0 (t) | C H (benzoic acid) | Aromatic CH carbons on the difluorobenzoic acid ring. |

| ~55.0 | -C H₂-Ph | Benzylic carbon. |

| ~40.0 | -N-C H₃ | N-methyl carbon. |

Table 3: Predicted FTIR and Mass Spectrometry Data

| Technique | Predicted Peaks/Fragments | Rationale |

| FTIR (cm⁻¹) | ~2500-3300 (broad), ~1700 (strong), ~1300 (C-F) | O-H stretch of the carboxylic acid, C=O stretch, and C-F stretches, respectively.[9][10][11] |

| Mass Spec (EI) | m/z 277 (M+), 91 (tropylium ion), 232 (M+ - COOH) | Molecular ion peak, characteristic fragment from the benzyl group, and loss of the carboxylic acid group.[12][13][14] |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural motifs within this compound are highly pertinent to the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[15]

Targeting EGFR and VEGFR Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation and angiogenesis, respectively—two key hallmarks of cancer.[16][17] The dual inhibition of these pathways is a validated strategy to achieve synergistic antitumor effects.[16]

The difluorinated aniline core is a well-established pharmacophore in numerous approved EGFR and VEGFR inhibitors. The fluorine atoms can enhance binding to the ATP pocket of the kinase domain and improve metabolic stability.[18]

Caption: Conceptual model of kinase inhibition by the target compound.

Potential as a Type II Kinase Inhibitor

Type II kinase inhibitors are a distinct class that binds to the inactive "DFG-out" conformation of the kinase.[1][7] This mode of binding often involves occupying an additional allosteric site adjacent to the ATP pocket, which can lead to improved selectivity. The general structure of this compound, with its potential for hydrogen bonding via the carboxylic acid and the hydrophobic benzyl group, aligns well with the key pharmacophoric features of type II inhibitors.[2][8] The benzyl group is well-suited to occupy the hydrophobic back pocket, a characteristic feature of type II inhibitor binding.

Conclusion and Future Directions

This compound represents a strategically designed chemical entity with considerable potential as a building block in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true value of this compound lies in its structural features, which are highly conducive to the development of potent and selective kinase inhibitors. Future research should focus on the derivatization of the carboxylic acid and benzyl moieties to explore the structure-activity relationships and optimize its inhibitory profile against a panel of cancer-relevant kinases. The insights provided in this guide serve as a foundational resource for researchers aiming to leverage this promising scaffold in the pursuit of novel targeted therapies.

References

-

Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1453–1461. Available at: [Link]

-

IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Available at: [Link]

-

Wodicka, L. M., et al. (2010). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 5(7), 1068-1077. Available at: [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Appchem. (n.d.). 4-(benzyl(methyl)amino)-3,5-difluorobenzoicacid-B28135. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Available at: [Link]

-

LookChem. (n.d.). Cas 500577-99-1,4-Amino-3,5-difluorobenzoic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Available at: [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available at: [Link]

-

ACS Publications. (n.d.). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic acid1. Available at: [Link]

-

Taylor & Francis Online. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]

-

PubMed. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]

-

Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Available at: [Link]

-

PubMed. (n.d.). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at: [Link]

-

Universal Lab Blog. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]

-

ResearchGate. (n.d.). N‐benzylation using benzyl bromide. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link] benzoicacidIR.gif

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Taylor & Francis Online. (2006). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Available at: [Link]

-

Geng, L., et al. (2007). Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. British Journal of Cancer, 97(7), 901–910. Available at: [Link]

-

ACS Publications. (2020). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

-

PubMed Central. (n.d.). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Available at: [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Ciardiello, F., & Tortora, G. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Annals of Oncology, 22(Suppl 1), i6-i8. Available at: [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

-

PubMed. (2006). EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms. Available at: [Link]

-

PubChem. (n.d.). N-Methyl-N-phenylbenzylamine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. wjgnet.com [wjgnet.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. faculty.fiu.edu [faculty.fiu.edu]

An In-depth Technical Guide to 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic Acid for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Benzyl(methyl)amino)-3,5-difluorobenzoic acid (CAS No. 1404196-20-8), a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established chemical principles to offer a practical and in-depth understanding of this compound's characteristics.

Introduction: A Scaffold of Interest in Kinase Inhibition

This compound has emerged as a valuable scaffold in the development of kinase inhibitors.[1][2] Its structural features, including a difluorinated benzoic acid moiety and a benzyl(methyl)amino group, are strategically significant. The difluoro substitution can enhance binding affinity and modulate physicochemical properties, while the N-benzyl-N-methylamino group can participate in crucial hydrogen bonding interactions within the kinase active site.[1] This guide will delve into the core physical and chemical properties of this compound, providing a foundational understanding for its application in drug design and development.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, we can infer its properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Remarks and Supporting Data |

| Molecular Formula | C₁₅H₁₃F₂NO₂ | Based on its chemical structure.[3][4][5][6][7][8] |

| Molecular Weight | 277.27 g/mol | Calculated from the molecular formula.[3][4][5][6][7][8] |

| Melting Point | 120 - 130 °C | Predicted. The melting point of the related 3,5-difluorobenzoic acid is 121-124 °C.[9] The larger, more complex structure of the target molecule would likely result in a similar or slightly higher melting point. |

| Boiling Point | > 300 °C | Predicted. High boiling point is expected due to the presence of a carboxylic acid group, aromatic rings, and a relatively high molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | Carboxylic acids are typically soluble in polar organic solvents. The aromatic nature and increased molecular weight suggest low aqueous solubility. |

| pKa | ~3.5 - 4.0 | Predicted. The pKa of benzoic acid is 4.2. The two electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid, thus lowering the pKa. |

| Appearance | White to off-white solid | Inferred from related aromatic carboxylic acids. |

Storage and Stability: Commercially available sources suggest storing this compound at room temperature or refrigerated (2-8 °C), sealed in a dry environment.[4] The compound is expected to be stable under standard laboratory conditions. The ortho-fluorine atoms may influence the conformational stability of the N-benzyl group.[10] While N-benzylanilines are generally stable, they can be susceptible to oxidative degradation under harsh conditions. The fluorine substituents may enhance metabolic stability by blocking potential sites of oxidation.[11]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from 4-amino-3,5-difluorobenzoic acid.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzoic Acid (Precursor)

The synthesis of the precursor, 4-amino-3,5-difluorobenzoic acid, has been reported and involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[8]

Step 2: N-Benzylation via Ullmann Condensation

The introduction of the benzyl group onto the amino moiety can be achieved through an Ullmann condensation. This copper-catalyzed reaction couples an aryl amine with an alkyl or aryl halide.[12][13][14][15][16]

Experimental Protocol: N-Benzylation (Hypothetical)

-

To a solution of 4-amino-3,5-difluorobenzoic acid in a high-boiling polar solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI) and a suitable ligand (e.g., a diamine).

-

Add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and solvent.

-

Purify the resulting 4-(benzylamino)-3,5-difluorobenzoic acid by crystallization or column chromatography.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The final methylation step to yield the tertiary amine can be accomplished using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][3][17][18][19]

Experimental Protocol: N-Methylation (Hypothetical)

-

Dissolve 4-(benzylamino)-3,5-difluorobenzoic acid in an excess of formic acid and aqueous formaldehyde.

-

Heat the reaction mixture to reflux (around 100 °C) for several hours. The reaction can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, this compound, by crystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the tertiary amine, and the electron-deficient aromatic ring.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. This compound;CAS No.:1404196-20-8 [chemshuttle.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. This compound [myskinrecipes.com]

- 5. 1404196-20-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. appchemical.com [appchemical.com]

- 7. This compound [cymitquimica.com]

- 8. CAS 1404196-20-8 | 4658-3-58 | MDL MFCD22580400 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 19. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Biological activity of difluorobenzoic acid compounds

An In-depth Technical Guide to the Biological Activity of Difluorobenzoic Acid Compounds

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of difluorobenzoic acid (DFBA) derivatives, a class of compounds demonstrating significant therapeutic potential across multiple domains. We will explore the fundamental physicochemical advantages conferred by difluorination, delve into the specific biological activities—including anti-inflammatory, anticancer, and antibacterial effects—and elucidate the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing and evaluating novel DFBA-based therapeutic agents.

The Fluorine Advantage: Rationale for Difluorination in Drug Design

The benzoic acid moiety is a privileged scaffold in drug discovery, but its therapeutic potential can be dramatically enhanced through fluorination. The introduction of two fluorine atoms onto the phenyl ring imparts a unique combination of steric and electronic properties that are highly advantageous for drug candidates.[1][2]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life and improved pharmacokinetic profiles.[3]

-

Enhanced Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen can increase the lipophilicity of a molecule. This paradoxical effect enhances the ability of a drug to cross cellular membranes and reach its target.[4]

-

Modulation of Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence the compound's solubility, formulation characteristics, and binding interactions with biological targets.

-

Binding Affinity and Conformation: Fluorine atoms can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in proteins) and can influence the preferred conformation of the molecule, locking it into a bioactive shape to enhance binding affinity for a target enzyme or receptor.[2]

These properties collectively make difluorobenzoic acids versatile and powerful building blocks in the synthesis of novel therapeutics.[1][5]

Key Biological Activities and Mechanisms of Action

Difluorobenzoic acid derivatives have demonstrated a remarkable breadth of biological activities. This section will explore the most prominent therapeutic areas, supported by mechanistic insights and quantitative data.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several DFBA derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways.

Mechanism of Action: The primary anti-inflammatory mechanism involves the suppression of pro-inflammatory mediators in activated immune cells, such as macrophages. Upon stimulation by lipopolysaccharides (LPS), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandin E2 (PGE2), respectively, which are potent inflammatory molecules. Fluorinated compounds have been shown to inhibit the expression of these enzymes and reduce the secretion of NO, PGE2, and pro-inflammatory cytokines like interleukin-6 (IL-6).[4][6]

The logical pathway for this inhibition is visualized below.

Caption: DFBA derivatives exert anti-inflammatory effects by inhibiting iNOS and COX-2 expression.

Quantitative Data: Studies on fluorinated benzofuran derivatives, which often incorporate a difluorophenyl moiety, have provided specific inhibitory concentrations.

| Compound Class | Target Mediator | IC₅₀ Range (µM) | Reference |

| Fluorinated Benzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [6][7] |

| Fluorinated Benzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | [6][7] |

| Fluorinated Benzofurans | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [6][7] |

Anticancer Activity

The link between chronic inflammation and cancer is well-established, making compounds with dual anti-inflammatory and anticancer properties highly valuable.[6] DFBA derivatives have shown promise in this area by inducing apoptosis (programmed cell death) in cancer cells.

Mechanism of Action: Certain DFBA derivatives inhibit cancer cell proliferation by downregulating anti-apoptotic proteins, such as Bcl-2. The reduction of Bcl-2 disrupts mitochondrial integrity and activates a cascade of caspase enzymes, leading to the cleavage of key cellular proteins like PARP-1 and ultimately, DNA fragmentation and cell death.[6][7] This pro-apoptotic activity is often selective for cancer cells, sparing normal cells.

The logical flow for apoptosis induction is visualized below.

Caption: DFBA derivatives can induce apoptosis by inhibiting Bcl-2 and activating caspases.

Furthermore, DFBA scaffolds have been incorporated into potent inhibitors of specific kinases that are dysregulated in cancer, such as Casein Kinase 1 (CK1δ/ε).[8]

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. DFBA derivatives, particularly hydrazone derivatives of 2,5-difluorobenzoic acid, have demonstrated significant antibacterial activity.[9]

Mechanism of Action: While the precise mechanism for all derivatives is an active area of research, many antibacterial agents work by disrupting essential cellular processes. For instance, some fluorinated benzoic acid derivatives are known to inhibit the bacterial Fatty Acid Biosynthesis (FAB) pathway, which is crucial for building bacterial cell membranes.[2] Hydrazones, a common derivative class, are known to possess a wide range of pharmacological properties, including antimicrobial effects, by interfering with various biological macromolecules.[10][11]

Screening results have shown that certain 2,5-difluorobenzoic acid hydrazones exhibit antibacterial activity comparable to the standard drug Ampicillin, particularly against Gram-positive bacteria.[9]

Synthesis Strategies and Experimental Workflows

The successful development of DFBA derivatives hinges on robust synthetic chemistry and reliable biological evaluation. This section provides an overview of a typical workflow and detailed protocols.

Generalized Workflow

The path from concept to a validated bioactive compound involves a multi-stage process of synthesis, purification, characterization, and biological screening.

Caption: A generalized workflow for the synthesis and evaluation of DFBA derivatives.

Experimental Protocol: Synthesis of a 2,5-Difluorobenzoic Acid Hydrazone Derivative

This protocol is representative of the synthesis of hydrazone derivatives, which have shown potent antibacterial activity.[9][12]

Objective: To synthesize a hydrazone derivative by coupling 2,5-difluorobenzohydrazide with a substituted benzaldehyde.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

Glacial acetic acid

-

Round bottom flasks, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Synthesis of 2,5-Difluorobenzohydrazide (Intermediate): a. In a 250 mL round bottom flask, dissolve ethyl 2,5-difluorobenzoate (0.1 mol) in 100 mL of absolute ethanol. b. Add hydrazine hydrate (0.3 mol) to the solution. The molar ratio of ester to hydrazine hydrate should be approximately 1:3.[12] c. Attach a condenser and reflux the mixture with constant stirring for 12-15 hours. d. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. e. After completion, cool the reaction mixture. The solid hydrazide product will precipitate. f. Filter the precipitate, wash with cold ethanol, and dry to obtain 2,5-difluorobenzohydrazide.

-

Synthesis of the Final Hydrazone Derivative: a. In a separate flask, dissolve the synthesized 2,5-difluorobenzohydrazide (0.01 mol) in 30 mL of ethanol. b. Add an equimolar amount of the substituted benzaldehyde (0.01 mol) to the solution. c. Add 2-3 drops of glacial acetic acid to act as a catalyst. d. Reflux the mixture for 4-6 hours. e. Upon cooling, the hydrazone product will crystallize out of the solution. f. Filter the solid product, wash with a small amount of ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

Self-Validation: The purity of the intermediate and final product should be confirmed by melting point analysis and TLC. The structure must be unequivocally confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a standard method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[4]

Objective: To quantify the inhibition of nitric oxide production by a DFBA derivative.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Synthesized DFBA derivative (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-